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Compound of Interest

Compound Name: Hepta-4,6-dienal

Cat. No.: B15436552

A Note on Isomer Specificity: The compound "Hepta-4,6-dienal” is not commonly documented
in flavor and fragrance literature. The vast majority of scientific and commercial data pertains to
its isomer, (2E,4E)-2,4-Heptadienal. This document will focus on the applications of
(2E,4E)-2,4-Heptadienal, as it is the relevant isomer in the flavor and fragrance industry.

(2E,4E)-2,4-Heptadienal is a volatile organic compound known for its potent and distinct
sensory characteristics. It is found naturally in a variety of cooked and fresh foods, including
grilled beef, fish, and olives. In the flavor industry, it is valued for its ability to impart fatty,
creamy, and citrus notes. While it possesses a strong aroma, its use in fragrance applications
is prohibited by the International Fragrance Association (IFRA) due to insufficient safety data.[1]

[2]

Quantitative Data

The following tables summarize key quantitative data related to the use and characteristics of
(2E,4E)-2,4-Heptadienal.

Table 1: Sensory Characteristics and Identification
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Property Description
FEMA Number 3164
CAS Number 4313-03-5

Flavor Profile

Sweet, creamy, fatty, with citrus peel notes.[1][2]

Odor Profile

Fatty, sweet, fruity with citrus/melon and spice

notes.[1]

Natural Occurrence

Grilled beef, fish, olives.[1]

Table 2: Recommended Usage Levels in Food (FEMA GRAS)

Average Usual Use Level Average Maximum Use
Food Category

(ppm) Level (ppm)
Baked Goods - 1.00

Non-alcoholic Beverages -

Source: FEMA GRAS flavoring

substances publication.[1]

Table 3: Estimated Daily Intake

Metric

Value (p gl/capita/day )

Maximised Survey-derived Daily Intakes (MSDI-

2.20
EU)
Maximised Survey-derived Daily Intakes (MSDI- 23.00
USA) '
Source: The Good Scents Company.[1]
Experimental Protocols
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Protocol 1: Sensory Evaluation of (2E,4E)-2,4-
Heptadienal in a Model Beverage

Objective: To determine the sensory threshold and flavor contribution of (2E,4E)-2,4-
Heptadienal in a citrus-flavored beverage.

Materials:
e (2E,4E)-2,4-Heptadienal (food grade)
» Base citrus beverage (e.g., lemonade or orange-flavored water)
» Ethanol (food grade) for stock solution preparation
e Deionized water
e Sensory evaluation booths with controlled lighting and ventilation[3]
o Glassware for sample preparation and presentation
» Palate cleansers (e.g., unsalted crackers, room temperature water)[3]
e Trained sensory panel (8-12 members)
Methodology:
e Stock Solution Preparation:
o Prepare a 1% solution of (2E,4E)-2,4-Heptadienal in food-grade ethanol.

o From this, prepare a series of dilutions in deionized water to create a range of
concentrations for sensory testing (e.g., 10 ppm, 1 ppm, 0.1 ppm, 0.01 ppm).

e Sample Preparation:

o Spike the base citrus beverage with the prepared dilutions of (2E,4E)-2,4-Heptadienal to
achieve final concentrations ranging from the expected sub-threshold to a clearly
perceivable level.
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o Prepare a control sample of the base beverage with no added (2E,4E)-2,4-Heptadienal.

o Code all samples with random three-digit numbers to blind the panelists.[4]

e Sensory Evaluation (Triangle Test):

o Present each panelist with three samples, two of which are identical and one is the "odd"
sample (the one containing (2E,4E)-2,4-Heptadienal).[5]

o Ask the panelists to identify the odd sample.

o The lowest concentration at which a statistically significant number of panelists can
correctly identify the odd sample is determined as the detection threshold.

o Descriptive Analysis:

o Once the threshold is determined, present panelists with samples at and above the
threshold concentration.

o Using a standardized scoresheet, ask panelists to rate the intensity of specific flavor

attributes (e.g., "fatty,” "creamy," "citrus," "green," "waxy").

o Panelists should also provide qualitative descriptions of the flavor profile.
o Data Analysis:
o Analyze the triangle test results using statistical tables to determine significance.

o For the descriptive analysis, calculate the mean intensity ratings for each attribute at each
concentration.

o Compile the qualitative descriptions to create a comprehensive flavor profile.

Protocol 2: Stability Assessment of (2E,4E)-2,4-
Heptadienal in a Food Matrix

Objective: To evaluate the stability of (2E,4E)-2,4-Heptadienal in a food product under
accelerated storage conditions.
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Materials:

Food matrix of interest (e.g., UHT milk, clear beverage)

(2E,4E)-2,4-Heptadienal (food grade)

Environmental chamber capable of controlling temperature and humidity

Gas chromatograph-mass spectrometer (GC-MS)

Solid-phase microextraction (SPME) fibers suitable for volatile compound analysis

Headspace vials

Methodology:

e Sample Preparation:

o Spike the food matrix with a known concentration of (2E,4E)-2,4-Heptadienal (e.g., 1
ppm).

o Package the samples in airtight containers suitable for the intended storage conditions.
o Prepare a control sample without the added aldehyde.
o Accelerated Storage:

o Store the samples in an environmental chamber at an elevated temperature (e.g., 40°C)
for a specified period (e.g., 4, 8, and 12 weeks).

o Store a set of control samples at a lower temperature (e.g., 4°C).

e Quantitative Analysis (GC-MS):

o At each time point, retrieve samples from both storage conditions.

o Equilibrate the samples to room temperature.

o Transfer a known volume or weight of the sample into a headspace vial.
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o Perform headspace SPME to extract the volatile compounds.
o Analyze the extracted compounds using GC-MS.

o Quantify the concentration of (2E,4E)-2,4-Heptadienal by comparing the peak area to a

standard curve.

o Data Analysis:

o Plot the concentration of (2E,4E)-2,4-Heptadienal as a function of storage time for both
storage conditions.

o Calculate the degradation rate and half-life of the compound in the food matrix under
accelerated conditions.

o Compare the results to the control samples to determine the impact of temperature on
stability.

Visualizations
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Caption: Workflow for developing a flavor formulation incorporating (2E,4E)-2,4-Heptadienal.
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Caption: A generalized workflow for the sensory evaluation of a flavor ingredient.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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